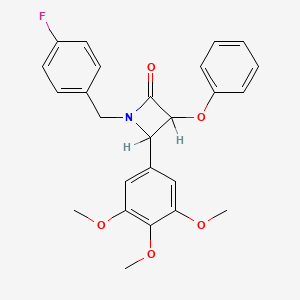
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has been synthesized through various methods and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one has been shown to inhibit FAAH, leading to increased levels of endocannabinoids in the body. Endocannabinoids are known to have anti-inflammatory and anti-cancer effects, which may explain the compound's potential as an anti-inflammatory and anti-cancer agent. The mechanism of action of 1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one is important for understanding its potential applications in scientific research.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one has been shown to have various biochemical and physiological effects, including inhibition of FAAH, increased levels of endocannabinoids, and inhibition of pro-inflammatory cytokine production. These effects are important for understanding the potential applications of the compound in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one has several advantages for lab experiments, including its stability and purity, and its potential as an inhibitor of FAAH. However, the compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one, including further studies on its potential as an anti-inflammatory and anti-cancer agent, and its potential as a treatment for neurological disorders. Additionally, future studies could focus on the safety and efficacy of the compound, and the development of new synthesis methods for obtaining pure and stable compounds for scientific research.
In conclusion, 1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important for understanding its potential as a tool for scientific research.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one has been studied for its potential applications in scientific research, including its use as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c1-29-20-13-17(14-21(30-2)23(20)31-3)22-24(32-19-7-5-4-6-8-19)25(28)27(22)15-16-9-11-18(26)12-10-16/h4-14,22,24H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLHWUYLGTXCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-phenoxy-4-(3,4,5-trimethoxyphenyl)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-bromo-2-furyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4303272.png)
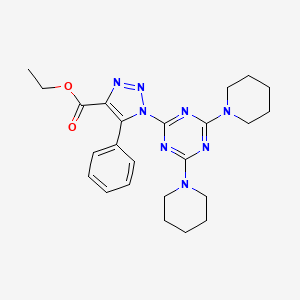
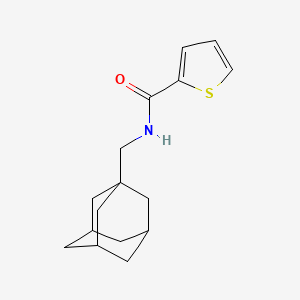
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4303286.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide](/img/structure/B4303298.png)
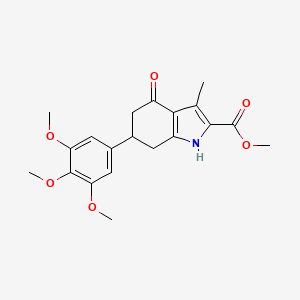
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-fluorophenyl)ethyl]azetidin-2-one](/img/structure/B4303313.png)



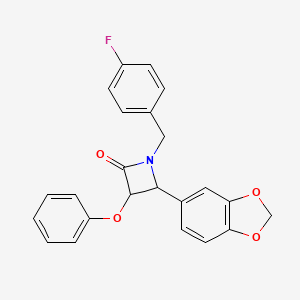
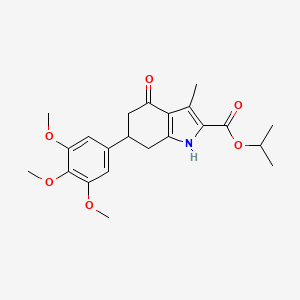
![9-morpholin-4-yl-1'-(1-naphthyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4303368.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[2-(4-methoxyphenyl)ethyl]azetidin-2-one](/img/structure/B4303372.png)